molecular formula C6H2BrCl2NO B1315279 5-Bromo-2-chloro-3-pyridinecarbonyl chloride CAS No. 78686-86-9

5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Cat. No.: B1315279
CAS No.: 78686-86-9
M. Wt: 254.89 g/mol
InChI Key: ZXLONDRTSKAJOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 104612-36-4) is a heteroaromatic compound with the molecular formula C₆H₂BrCl₂NO and a molecular weight of 255.91 g/mol. It features a pyridine ring substituted with bromine at position 5, chlorine at position 2, and a reactive carbonyl chloride group at position 2. This trifunctional structure enables its use as a versatile intermediate in pharmaceuticals and agrochemicals, particularly in nucleophilic acyl substitution reactions to form amides or esters.

Synthesis
The compound is synthesized via treatment of 5-bromo-2-hydroxy-3-pyridinecarboxylic acid with thionyl chloride (SOCl₂), followed by purification in acetonitrile. This method, described by T. W. Gero et al. (1989), omits aqueous work-up to maximize yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method involves the reaction of 5-Bromo-2-chloronicotinic acid with thionyl chloride (SOCl2) to produce the desired carbonyl chloride . The reaction conditions usually include heating the mixture to facilitate the formation of the carbonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination process.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki coupling.

    Anhydrous Potassium Fluoride (KF): Used in halogen-exchange reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-chloro-3-pyridinecarbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing drugs for treating diseases such as cancer and bacterial infections. For instance, its structural characteristics allow it to serve as a building block for more complex molecules that exhibit biological activity .

Material Science

In material science, this compound is explored for its use in creating novel polymers and materials with specific properties. Its ability to form stable bonds with other chemical entities makes it suitable for developing advanced materials that require specific thermal or mechanical characteristics .

Chemical Research

Researchers utilize this compound in various chemical reactions to study reaction mechanisms and develop new synthetic pathways. Its reactivity profile allows chemists to explore new methodologies in organic synthesis, particularly in creating pyridine-based compounds .

Case Study 1: Drug Synthesis

A study published in the Royal Society of Chemistry indicated that derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. The results showed promising activity, highlighting the compound's potential as a lead structure for further drug development .

Case Study 2: Polymer Development

In another research project, scientists investigated the use of this compound in synthesizing a new class of polymers with enhanced electrical conductivity. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, it forms bonds with boronic acids, leading to the formation of biaryl compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 5-bromo-2-chloro-3-pyridinecarbonyl chloride are influenced by its unique substitution pattern. Below is a comparison with structurally related pyridine derivatives:

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₆H₂BrCl₂NO 255.91 Not reported Carbonyl chloride, Br, Cl
5-Bromo-2-chloropyridine C₅H₃BrClN 192.44 70–72 Br, Cl
3-Bromo-2-chloropyridine C₅H₃BrClN 192.44 52–57 Br, Cl (different positions)
2-Chloro-3-bromo-5-methylpyridine C₆H₅BrClN 206.47 Not reported Br, Cl, methyl
5-Bromo-2-chloro-3-cyanopyridine C₆H₂BrClN₂ 217.46 Not reported Br, Cl, cyano
5-Bromo-6-chloro-3-iodopyridine C₅H₂BrClIN 318.34 Not reported Br, Cl, iodine

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The compound’s trifunctional design allows sequential modifications. For example, bromine can undergo cross-coupling, chlorine can be displaced, and carbonyl chloride can form amide bonds, as seen in kinase inhibitor syntheses.
  • Comparative Stability : Unlike 5-bromo-2-chloro-3-fluoropyridine (), the target compound is less prone to hydrolytic dehalogenation due to the electron-withdrawing carbonyl group stabilizing the aromatic ring.

Biological Activity

5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-bromo-2-chloronicotinoyl chloride, is a chemical compound with the molecular formula C6H2BrCl2NOC_6H_2BrCl_2NO and a molecular weight of 254.9 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

The compound features a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological activity. Its structure can be represented as follows:

5 Bromo 2 chloro 3 pyridinecarbonyl chloride O=C(Cl)C1=CC(Br)=CN=C1Cl\text{5 Bromo 2 chloro 3 pyridinecarbonyl chloride }O=C(Cl)C_1=CC(Br)=CN=C_1Cl

Physical Properties

  • Molecular Weight : 254.9 g/mol
  • Purity : 96% (commercially available)
  • CAS Number : 78686-86-9

Antitumor Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antitumor properties. For instance, compounds similar to this compound have been studied for their effects on various cancer cell lines. A notable study highlighted the cytotoxic effects of pyridine derivatives against glioma cells, showing IC50 values in the low micromolar range, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and PARP cleavage, which are critical markers of programmed cell death . Additionally, gene expression profiling has shown that these compounds can modulate the expression of numerous genes involved in cell cycle regulation and apoptosis .

Study 1: Anticancer Activity

In one study, a series of substituted pyridine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that certain halogenated pyridines, including those related to this compound, demonstrated significant growth inhibition in U87MG glioma cells with IC50 values ranging from 0.77 μM to 1.20 μM .

Study 2: Synthesis and Biological Evaluation

A comprehensive evaluation of the synthesis and biological properties of various pyridine derivatives was conducted. The study found that modifications at the carbonyl position significantly affected the biological activity, with some derivatives showing enhanced potency against specific cancer types .

Table 1: Biological Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundU87MG (Glioma)0.90Induction of apoptosis via caspase activation
Substituted Pyridine DerivativeHeLa (Cervical)0.029Cell cycle arrest and apoptosis
Another Pyridine AnalogMCF-7 (Breast)0.035Apoptotic pathway activation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-chloro-3-pyridinecarbonyl chloride?

The compound is typically synthesized via sequential halogenation and carbonyl chloride formation. A common approach involves bromination/chlorination of pyridine derivatives followed by oxidation of the 3-position to a carboxylic acid, which is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-halogenation or decomposition. For example, anhydrous dichloromethane (DCM) at 0–5°C is recommended for acyl chloride formation to suppress side reactions .

Q. How should researchers store this compound to ensure stability?

Storage at 0–6°C under inert gas (e.g., argon) is critical due to the compound’s sensitivity to moisture and thermal degradation. Sealed containers with desiccants (e.g., molecular sieves) are advised to prevent hydrolysis of the carbonyl chloride group. Similar pyridinecarbonyl chloride derivatives are documented to degrade rapidly at room temperature if exposed to humidity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., deshielded protons adjacent to electron-withdrawing groups).
  • IR : A strong carbonyl stretch (~1750–1820 cm⁻¹) confirms the acyl chloride moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for Br/Cl.
  • X-ray Crystallography : SHELX programs are widely used for resolving crystallographic disorder, particularly in halogenated pyridines .

Advanced Research Questions

Q. How can selective substitution at the bromo position be achieved in nucleophilic aromatic substitution (NAS) reactions?

Bromine’s lower electronegativity compared to chlorine makes it more reactive in NAS. Strategies include:

  • Using bulky bases (e.g., LDA) to sterically hinder the chloro position.
  • Employing transition-metal catalysts (e.g., CuI) to direct substitution to the bromo site, as seen in analogous pyridine derivatives .
  • Adjusting solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states favoring bromine substitution.

Q. What methods mitigate hydrolysis of the carbonyl chloride group during reactions?

  • Conduct reactions under anhydrous conditions with rigorously dried solvents (e.g., distilled DCM over CaH₂).
  • Use scavengers like molecular sieves or triethylamine to trap residual moisture.
  • Lower reaction temperatures (0–10°C) to slow hydrolysis kinetics, as demonstrated in acyl chloride coupling reactions .

Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

Conflicting yields often arise from variations in:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), where ligand choice impacts oxidative addition efficiency.
  • Substrate purity : Trace moisture or residual acids degrade the acyl chloride, reducing yields. Purify via column chromatography (hexane:EtOAc) before use.
  • Reaction scale : Microwaves or flow chemistry improve consistency in small-scale reactions .

Q. What crystallographic challenges arise in X-ray analysis, and how are they addressed?

Halogenated pyridines often exhibit disorder due to rotational freedom of substituents. Refinement strategies include:

  • Using SHELXL’s PART and SIMU commands to model disordered atoms.
  • Incorporating anisotropic displacement parameters for Br/Cl atoms.
  • Validating structures with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

Variations in melting points (e.g., 78–80°C vs. 85°C) may stem from impurities or polymorphic forms. Recommendations:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate purity via HPLC (≥98% by area normalization) and elemental analysis .

Q. Why do Suzuki-Miyaura coupling yields vary significantly with different boronic acids?

Steric and electronic factors in boronic acids influence transmetallation efficiency. For example:

  • Electron-deficient boronic acids (e.g., 3-pyridineboronic acid) show lower yields due to slower oxidative addition.
  • Steric hindrance in ortho-substituted boronic acids requires higher catalyst loadings (5–10 mol% Pd) .

Q. Methodological Best Practices

  • Reaction Optimization : Design a factorial experiment varying temperature, catalyst, and solvent (e.g., DMF vs. THF) to map yield trends.
  • Data Validation : Use triplicate trials and statistical analysis (e.g., ANOVA) to confirm reproducibility.
  • Safety Protocols : Handle acyl chlorides in fume hoods with PPE; neutralize waste with aqueous NaHCO₃.

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLONDRTSKAJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506561
Record name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-86-9
Record name 5-Bromo-2-chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinyl chloride
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Synthesis routes and methods I

Procedure details

To a slurry of 5-bromo-2-chloronicotinic acid (2.063 g, 8.725 mmol) in methylene chloride (20 mL) was slowly added oxalyl chloride (1.11 g, 8.725 mmol) followed by the addition of dimethylformamide (5 drops). After 4 H the mixture was concentrated in vacuo to provide 2.21 g of 5-bromo-2-chloropyridine-3-carbonyl chloride as a light brown solid, which was used as is in the next reaction.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

5-Bromo-2-chloro-N-methoxy-N-methylnicotinamide. To a mixture of 5-bromo-2-chloronicotinic acid (6 g, 25.5 mmol) in thionyl chloride (30 mL) was added a drop of N,N-dimethylformamide, and the reaction mixture was heated at 80° C. for 2 h. The mixture was cooled to room temperature, and concentrated to give crude 5-bromo-2-chloronicotinoyl chloride. A solution of O,N-dimethyl-hydroxylamine hydrochloride salt (3.45 g, 35.6 mmol) and triethylamine (7.48 g, 74.1 mmol) in dichloromethane (80 mL), and a solution of the above 5-bromo-2-chloronicotinoyl chloride in dichloromethane (20 mL) were added, and the reaction mixture was stirred overnight. The mixture was poured into water, and extracted with dichloromethane (50 mL×3). The combined organic layer was concentrated under reduced pressure, and purified on silica gel column (eluting with 5-10% ethyl acetate in petroleum ether) to give 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide as a solid (6.2 g, 71.4% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.65 (s, 1H), 8.39 (s, 1H), 3.49 (s, 3H), 3.30 (s, 3H).
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